molecular formula C16H11BrN2O B14170055 1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol CAS No. 7150-24-5

1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol

Cat. No.: B14170055
CAS No.: 7150-24-5
M. Wt: 327.17 g/mol
InChI Key: RIOZOASPCSFDHC-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)azo]naphthalene-2-ol is an azo compound characterized by the presence of an azo group (-N=N-) linking a 4-bromophenyl group to a naphthalene-2-ol moiety. Azo compounds are widely recognized for their vibrant colors and are extensively used in dyeing processes. This particular compound is notable for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)azo]naphthalene-2-ol typically involves a diazonium coupling reaction. The process begins with the formation of a diazonium salt from 4-bromoaniline. This is achieved by treating 4-bromoaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium ion. The diazonium ion is then coupled with naphthalene-2-ol in an alkaline medium to yield the target azo compound .

Industrial Production Methods: In industrial settings, the production of azo compounds like 1-[(4-Bromophenyl)azo]naphthalene-2-ol is scaled up using similar diazonium coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and safety .

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)azo]naphthalene-2-ol involves its interaction with molecular targets through the azo group. The azo linkage can undergo cleavage under certain conditions, releasing reactive intermediates that interact with biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

  • 1-[(4-Iodophenyl)azo]naphthalene-2-ol
  • 1-[(4-Chlorophenyl)azo]naphthalene-2-ol
  • 1-[(4-Fluorophenyl)azo]naphthalene-2-ol
  • 1-[(4-Nitrophenyl)azo]naphthalene-2-ol

Comparison: 1-[(4-Bromophenyl)azo]naphthalene-2-ol is unique due to the presence of the bromine atom, which influences its reactivity and interaction with other molecules. Compared to its analogs with different halogens or substituents, the bromine atom provides distinct electronic and steric effects, making it suitable for specific applications in dyeing and chemical synthesis .

Properties

CAS No.

7150-24-5

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

1-[(4-bromophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H11BrN2O/c17-12-6-8-13(9-7-12)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H

InChI Key

RIOZOASPCSFDHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)Br)O

Origin of Product

United States

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